molecular formula C11H17N3O4 B3365781 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid CAS No. 1260640-94-5

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid

Cat. No.: B3365781
CAS No.: 1260640-94-5
M. Wt: 255.27 g/mol
InChI Key: IGFVLNAGEZUMMM-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-protected amino acids with imidazole derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amino acid derivative .

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid is unique due to its specific combination of the Boc-protected amino group and the imidazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-7(9(15)16)6-8-12-4-5-13-8/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFVLNAGEZUMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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